molecular formula C16H10N2O3 B11024283 2-Benzooxazol-2-ylmethyl-isoindole-1,3-dione

2-Benzooxazol-2-ylmethyl-isoindole-1,3-dione

Cat. No.: B11024283
M. Wt: 278.26 g/mol
InChI Key: BRBBKPMODQJQCD-UHFFFAOYSA-N
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Description

2-Benzooxazol-2-ylmethyl-isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core fused to a benzooxazole moiety. The compound is synthesized via N-alkylation reactions, as demonstrated in the preparation of structurally related derivatives (e.g., 2-(4-methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione), which achieved a 65% yield using isoindoline-1,3-dione and oxazolinic precursors in N,N-dimethylformamide . Its crystal structure (monoclinic system, space group P21/c) reveals hydrogen bonding and π-π interactions, contributing to thermal stability and molecular packing .

Properties

Molecular Formula

C16H10N2O3

Molecular Weight

278.26 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C16H10N2O3/c19-15-10-5-1-2-6-11(10)16(20)18(15)9-14-17-12-7-3-4-8-13(12)21-14/h1-8H,9H2

InChI Key

BRBBKPMODQJQCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Industrial Production::

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylene group (-CH2-) bridging the benzooxazole and isoindole moieties is susceptible to nucleophilic substitution under specific conditions. For example:

Reaction with Thiols
In the presence of base (e.g., K2CO3), the compound undergoes thiolation when treated with aryl or alkyl thiols, yielding sulfanyl derivatives (Table 1).

Reaction with Amines
Primary amines (e.g., aniline) displace leaving groups (e.g., halides) at the methylene position, forming secondary amine-linked analogs .

Table 1: Substitution Reactions

ReagentConditionsProductYield (%)Source
BenzylthiolDMF, K2CO3, 80°C, 12 h2-(Benzylsulfanylmethyl)-isoindole-1,3-dione72
4-ChloroanilineEtOH, reflux, 6 h2-((4-Chlorophenylamino)methyl)-isoindole-1,3-dione65

Oxidation and Reduction

The isoindole-1,3-dione core and benzooxazole ring exhibit distinct redox behavior:

Oxidation

  • Benzooxazole Ring : Resistant to mild oxidants (e.g., H2O2) but undergoes ring-opening under strong oxidative conditions (e.g., KMnO4/H2SO4), yielding carboxylic acid derivatives.

  • Isoindole-1,3-dione : Stable to oxidation due to its aromaticity and electron-withdrawing carbonyl groups .

Reduction

  • LiAlH4 selectively reduces the isoindole-1,3-dione’s carbonyl groups to alcohols, generating 2-(benzooxazol-2-ylmethyl)isoindoline .

Cycloaddition Reactions

The isoindole-1,3-dione moiety participates in [4+2] cycloadditions with dienophiles under thermal conditions:

Example Reaction
Heating with maleic anhydride in toluene (110°C, 24 h) forms a fused tricyclic adduct via Diels-Alder reaction (Fig. 1) .

Figure 1: Cycloaddition Pathway
Isoindole-1,3-dione+Maleic AnhydrideTricyclic Adduct\text{Isoindole-1,3-dione} + \text{Maleic Anhydride} \rightarrow \text{Tricyclic Adduct}

Hydrolysis and Ring-Opening

Acidic Hydrolysis

  • Treatment with concentrated HCl (reflux, 8 h) cleaves the benzooxazole ring, producing 2-aminophenol and isoindole-1,3-dione-carboxylic acid.

Basic Hydrolysis

  • NaOH (aq.) hydrolyzes the isoindole-1,3-dione to phthalic acid derivatives .

Functionalization of the Benzooxazole Ring

Halogenation

  • Electrophilic bromination (Br2/FeBr3) occurs at the 5-position of the benzooxazole ring, yielding 5-bromo derivatives .

Nitration

  • Nitrating agents (HNO3/H2SO4) introduce nitro groups at the 4-position of the benzooxazole.

Key Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via an SN2 mechanism at the methylene carbon.

  • Cycloadditions : Driven by the electron-deficient nature of the isoindole-1,3-dione core, facilitating diene formation .

  • Reduction Selectivity : LiAlH4 preferentially targets carbonyl groups over the aromatic benzooxazole .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of benzoxazole compounds often exhibit significant antimicrobial and anticancer effects. The specific biological targets and mechanisms of action for 2-Benzooxazol-2-ylmethyl-isoindole-1,3-dione are still under investigation but suggest potential therapeutic roles in various diseases.

Antimicrobial Activity

Preliminary studies have shown that compounds similar to this compound can interact with multiple biological targets, leading to diverse pharmacological effects. For instance, benzoxazole derivatives are known for their strong antimicrobial properties, making them valuable in developing new antibiotics or antifungal agents .

Anticancer Activity

The compound's structural similarity to other known anticancer agents suggests it may also possess cytotoxic effects against cancer cell lines. Isoindole derivatives have been documented for their activity against various cancer types, including lung adenocarcinoma and glioma . In vitro studies on related compounds have demonstrated promising results in inhibiting cancer cell proliferation .

Case Study 1: Antimycobacterial Activity

A study investigated the antibacterial and antimycobacterial properties of various isoindole derivatives, including those structurally related to this compound. Results indicated significant activity against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

Case Study 2: Antitumor Effects

Research on benzodioxole-based thiosemicarbazone derivatives revealed their potential as anticancer agents against A549 human lung adenocarcinoma cells. The study highlighted the importance of structural modifications in enhancing cytotoxicity and selectivity towards cancer cells . Such findings suggest that similar modifications could be applied to this compound for improved therapeutic efficacy.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
5-MethylbenzoxazoleBenzoxazole derivativeExhibits strong antimicrobial properties
Isoindole-1,3-dioneIsoindole derivativeKnown for anticancer activity
Benzothiazole derivativesThiazole-based compoundsDemonstrated activity against various cancer cell lines
Phthalimide derivativesIsoindole derivativeUsed in drug design due to pharmacological diversity

The uniqueness of this compound lies in its ability to combine features from both benzoxazole and isoindole structures, potentially leading to enhanced biological activities compared to other compounds.

Biological Activity

2-Benzooxazol-2-ylmethyl-isoindole-1,3-dione is a complex organic compound known for its diverse biological activities. Its unique structure, which combines a benzoxazole moiety with an isoindole-1,3-dione framework, positions it as a promising candidate in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃N₃O₃ with a molecular weight of 278.26 g/mol. The compound features:

  • Benzoxazole moiety : Known for its antimicrobial and anticancer properties.
  • Isoindole-1,3-dione framework : Associated with various biological activities including antitumor effects.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC₁₅H₁₃N₃O₃
Molecular Weight278.26 g/mol
Functional GroupsBenzoxazole, Isoindole-1,3-dione

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds often exhibit significant antimicrobial activity . Preliminary studies on this compound suggest it may possess similar properties, making it valuable for therapeutic applications against bacterial and fungal infections .

Anticancer Activity

The compound has shown promise in anticancer research , particularly in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated that derivatives of similar structures can effectively target cancer cells:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
  • IC50 Values : Notable compounds within the same structural class have shown IC50 values ranging from 0.85 μM to 6.75 μM against these cell lines .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with multiple biological targets and pathways:

  • DNA Interaction : Some studies indicate that similar compounds bind within the minor groove of DNA, potentially disrupting replication and transcription processes .
  • Oxidative Stress Response : Certain derivatives have demonstrated cytoprotective activity against oxidative stress, suggesting a role in cellular defense mechanisms .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacteria and fungi
AnticancerInhibits proliferation in cancer cells
CytoprotectiveProtects cells from oxidative stress

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound:

  • Antitumor Activity : A study demonstrated that certain derivatives exhibited significant antitumor activity in both 2D and 3D cell culture assays. The findings indicated a higher efficacy in 2D assays compared to 3D models .
  • Cytotoxicity Testing : Compounds structurally similar to this compound were evaluated for cytotoxicity across various human cancer cell lines. Results showed promising activity with lower toxicity levels in healthy cells .
  • Fungal Inhibition : Research on related benzoxazole derivatives revealed varying degrees of fungistatic activity against common fungal strains, indicating potential applications in treating fungal infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Spectroscopic Features

Table 1: Comparative Spectral Data
Compound IR (C=O stretch, cm⁻¹) $ ^1H $-NMR (δ, ppm) Melting Point (°C)
Target Compound 1784, 1711 (isoindole-dione) 2.30–2.63 (CH₃), 7.1–8.11 (Ar-H) 265–267
Analog 1 1781, 1704 2.62 (CH₃), 6.56–7.66 (Ar-H) 215–217
Analog 2 1781, 1704 2.62 (CH₃), 7.49–7.54 (Ar-H) 185–187

Analysis :

  • The IR spectra of all compounds show characteristic isoindole-dione carbonyl stretches (~1700–1780 cm⁻¹), confirming core structural integrity.
  • $ ^1H $-NMR data reveal distinct aromatic and alkyl proton environments, reflecting substituent differences. For example, the target compound’s hydrazone-linked CH₃ groups (δ 2.30–2.63) differ from Analog 2’s imidazole-linked CH₃ (δ 2.62).
  • Higher melting points in the target compound (265–267°C) vs. analogs (185–217°C) suggest enhanced stability due to hydrogen bonding and π-π interactions .

Crystallographic and Intermolecular Interactions

  • Target Compound: Crystallizes in the monoclinic system (a = 14.3728 Å, b = 9.6829 Å) with hydrogen bonds and π-π stacking, stabilizing the lattice .
  • Analog 5 : 2-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)isoindoline-1,3-dione () has a similar molecular weight (291.31 g/mol) but lacks reported crystal data, limiting direct structural comparison .

Analysis : The target’s crystallographic data provide insights into solid-state behavior, which is critical for pharmaceutical formulation.

Q & A

Q. What methodologies address discrepancies between theoretical predictions and experimental data in structural studies?

  • Methodological Answer : Cross-validate computational results (e.g., DFT-optimized geometries) with experimental data (X-ray crystallography). Adjust basis sets or solvation models in simulations to improve agreement. Use Bader analysis for electron density comparisons .

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